molecular formula C20H16N4O2 B11587034 N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

Cat. No.: B11587034
M. Wt: 344.4 g/mol
InChI Key: DLZRHJLVPRKLFK-UHFFFAOYSA-N
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Description

N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, a pyridine ring, and a benzamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the quinazoline core. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzamide or pyridine rings .

Scientific Research Applications

N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, pyridine-containing molecules, and benzamide analogs. Examples include:

Uniqueness

N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of biological targets and undergo various chemical transformations, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C20H16N4O2/c25-19(14-8-2-1-3-9-14)23-24-18(17-12-6-7-13-21-17)22-16-11-5-4-10-15(16)20(24)26/h1-13,18,22H,(H,23,25)

InChI Key

DLZRHJLVPRKLFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=N4

Origin of Product

United States

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